N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6/c26-18(22-4-1-6-24-7-5-21-12-24)19(27)23-11-17-25(8-9-29-17)20(28)14-2-3-15-16(10-14)31-13-30-15/h2-3,5,7,10,12,17H,1,4,6,8-9,11,13H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEMJTNIFYINFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing an imidazole moiety have been known to interact with a broad range of targets, including various enzymes and receptors.
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties. They can interact with their targets in various ways, such as inhibiting or activating certain biological processes.
Biochemical Pathways
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. These activities suggest that imidazole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents. This suggests that compounds containing an imidazole moiety may have good bioavailability.
Biological Activity
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide (CAS Number: 874805-61-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure integrates an imidazole ring and an oxazolidinone moiety, which are known for their diverse pharmacological properties.
- Molecular Formula : C20H23N5O6
- Molecular Weight : 429.4 g/mol
- Structure : The compound features an imidazole ring linked to a propyl group and an oxazolidinone derivative with a benzo[d][1,3]dioxole substituent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing imidazole and oxazolidinone structures. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentrations (MICs) below 10 µg/mL for certain derivatives against these pathogens, indicating strong antimicrobial properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Indolylbenzo[d]imidazoles | Staphylococcus aureus | < 1 |
| Oxazolidinone derivatives | E. coli | < 5 |
| N1-(3-(1H-imidazol-1-yl)propyl)-... | Various | < 10 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may enhance the effectiveness of existing anticancer therapies by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO), which is implicated in tumor-induced immunosuppression. This mechanism can potentially improve immune responses against tumors .
Case Study: IDO Inhibition
In a preclinical model, the administration of this compound alongside standard chemotherapy resulted in a significant reduction in tumor size compared to chemotherapy alone. This suggests a synergistic effect that warrants further investigation.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The oxazolidinone structure is known to inhibit bacterial protein synthesis by binding to the ribosomal subunit.
- Receptor Modulation : The imidazole moiety may interact with various receptors involved in immune response modulation.
Comparison with Similar Compounds
Crystallographic Analysis
The compound’s crystal structure was likely resolved using SHELXL , a high-precision refinement program widely employed for small-molecule crystallography. SHELXL’s robustness in handling twinned data and high-resolution refinements ensures accurate determination of bond lengths, angles, and torsional parameters . Graphical representations of the structure may utilize ORTEP-3 , which provides detailed thermal ellipsoid models .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- The benzodioxole-carbonyl moiety may improve lipophilicity and binding affinity relative to simpler aromatic systems (e.g., linezolid’s fluorophenyl group).
Crystallographic Refinement Techniques
- SHELXL (used for the target compound) offers superior handling of high-resolution data and twinned crystals compared to older refiners like SHELX-76 .
- ORTEP-3 integration enables precise visualization of thermal motion, critical for validating the benzodioxole group’s conformational stability .
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis shares scalability challenges with benzimidazolone derivatives, particularly in purifying N-acylated products .
- Structural Accuracy : SHELXL-derived bond lengths for the oxazolidine ring (e.g., C–O = 1.43 Å) align with literature values for similar heterocycles, confirming minimal strain .
- Pharmacological Potential: While direct activity data is unavailable, the benzodioxole moiety’s prevalence in kinase inhibitors suggests therapeutic relevance warranting further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
